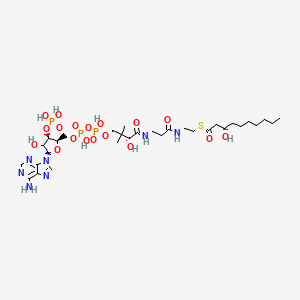

(S)-Hydroxydecanoyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Hydroxydecanoyl-CoA, also known as S-(3-hydroxydecanoate) coa, belongs to the class of organic compounds known as 3-hydroxyacyl coas. These are organic compounds containing a 3-hydroxyl acylated coenzyme A derivative this compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) this compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. In humans, this compound is involved in the fatty acid metabolism pathway this compound is also involved in several metabolic disorders, some of which include carnitine palmitoyl transferase deficiency (II), the fatty acid elongation in mitochondria pathway, carnitine palmitoyl transferase deficiency (I), and trifunctional protein deficiency.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

Beta-Oxidation

(S)-Hydroxydecanoyl-CoA is primarily involved in the beta-oxidation pathway, a crucial metabolic process for fatty acid degradation. The oxidation of this compound occurs in several steps:

- Dehydrogenation : Catalyzed by medium-chain acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons, producing FADH2.

- Hydration : Enoyl-CoA hydratase adds water across the double bond to form a 3-hydroxyacyl-CoA.

- Oxidation : 3-hydroxyacyl-CoA dehydrogenase oxidizes the alcohol to a ketone, producing NADH.

- Thiolysis : The final step involves the cleavage of the acyl-CoA to yield acetyl-CoA and a shorter-chain acyl-CoA .

Role in Metabolic Disorders

Research has indicated that this compound may play a role in various metabolic disorders, particularly those related to lipid metabolism. For instance, studies have shown that alterations in the metabolism of medium-chain acyl-CoAs can influence conditions such as obesity and diabetes. In diabetic models, dramatic metabolomic changes were observed, suggesting that disturbances in the metabolism of compounds like this compound could impact cellular functions and survival .

Case Studies

Cardioprotective Effects

One notable study explored the potential cardioprotective effects of metabolites derived from this compound. It was found that its derivatives could influence heart preconditioning mechanisms, which are critical for reducing cellular damage during ischemic events. The study demonstrated that this compound is metabolized efficiently through the beta-oxidation pathway, suggesting its importance in energy production during cardiac stress .

Metabolic Engineering Applications

In biotechnology, this compound has been utilized as a substrate for engineered microbial systems aimed at producing medium-chain fatty acids and other oleochemicals. For instance, metabolic engineering strategies have been employed in Escherichia coli to enhance the production of these compounds by manipulating pathways involving acyl-CoAs . The ability to convert this compound into valuable chemical products showcases its potential in industrial applications.

Summary of Findings

| Application Area | Description |

|---|---|

| Biochemical Pathways | Involved in beta-oxidation; crucial for energy metabolism |

| Metabolic Disorders | Implicated in obesity and diabetes; affects cellular functions |

| Cardioprotection | Potential role in heart preconditioning; reduces ischemic damage |

| Biotechnological Use | Substrate for microbial production of medium-chain fatty acids |

Analyse Chemischer Reaktionen

Beta-Oxidation

(S)-Hydroxydecanoyl-CoA plays a role in the beta-oxidation of fatty acids, a process that occurs in the mitochondria and peroxisomes . Beta oxidation of this compound occurs in four steps :

-

This compound is dehydrogenated by medium chain acyl-CoA dehydrogenase, creating a double bond between the alpha and beta carbons. FAD is the hydrogen acceptor, yielding FADH2 .

-

Enoyl-CoA hydrase catalyzes the addition of water across the newly formed double bond to make an alcohol .

-

3-hydroxyacyl-CoA dehydrogenase oxidizes the alcohol group to a ketone, and NADH is produced from NAD+ .

-

Thiolase cleaves between the alpha carbon and ketone to release one molecule of acetyl-CoA and a new acyl-CoA which is now 2 carbons shorter . This four-step process repeats until this compound has had all its carbons removed from the chain, leaving only acetyl-CoA .

After its formation in the cytosol, this compound is transported into the mitochondria, the locus of beta oxidation. Transport of this compound into the mitochondria requires carnitine palmitoyltransferase 1 (CPT1), which converts this compound into 3-Hydroxydecanoylcarnitine, which gets transported into the mitochondrial matrix. Once in the matrix, 3-Hydroxydecanoylcarnitine is converted back to this compound by CPT2, whereupon beta-oxidation can begin .

Reactions

This compound participates in several key biochemical reactions:

-

It can be converted into other metabolites through enzymatic action.

-

This compound can be acted upon by 3-hydroxyacyl-CoA dehydrogenase and long-chain-3-hydroxyacyl-CoA dehydrogenase to produce this compound .

-

Reactions of this compound include :

-

This compound ↔ (2E)-Decenoyl-CoA + Water

-

3-Oxodecanoyl-CoA + Hydrogen ion + NADH ↔ this compound + NAD

-

(2E)-Decenoyl-CoA + Water ➔ this compound

-

This compound + NAD ➔ NADH + Hydrogen ion + 3-Oxodecanoyl-CoA

-

-

(3Z)-dodec-3-enoyl-CoA = (2E)-dodec-2-enoyl-CoA

*Acyl-CoA + acetyl-CoA → CoA + 3-oxoacyl-CoA

Role in Preconditioning of the Heart

5-Hydroxydecanoate inhibits ischaemic and pharmacological preconditioning of the heart . 5-Hydroxydecanoate (5-HD) inhibits ischaemic and pharmacological preconditioning of the heart . It has been shown that medium chain acyl-CoA dehydrogenase catalyses the conversion of 5-hydroxydecanoyl-CoA to 5-HD-enoyl-CoA, which is a substrate for enoyl-CoA hydratase .

Eigenschaften

CAS-Nummer |

6245-70-1 |

|---|---|

Molekularformel |

C31H54N7O18P3S |

Molekulargewicht |

937.8 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate |

InChI |

InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20+,24?,25-,26-,30+/m0/s1 |

InChI-Schlüssel |

HIVSMYZAMUNFKZ-WQUYVQPTSA-N |

SMILES |

CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Isomerische SMILES |

CCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Key on ui other cas no. |

6245-70-1 |

Physikalische Beschreibung |

Solid |

Synonyme |

3-hydroxydecanoyl-CoA 3-hydroxydecanoyl-coenzyme A 3-hydroxydecanoyl-coenzyme A, (R)-isomer coenzyme A, 3-hydroxydecanoyl- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.